Acetone-benzothiazolyl-2-hydrazone

Übersicht

Beschreibung

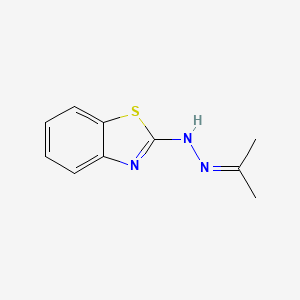

Acetone-benzothiazolyl-2-hydrazone is a chemical compound with the molecular formula C10H11N3S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of both acetone and benzothiazole moieties, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetone-benzothiazolyl-2-hydrazone typically involves the reaction of acetone with benzothiazolyl-2-hydrazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows: [ \text{Acetone} + \text{Benzothiazolyl-2-hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that acetone-benzothiazolyl-2-hydrazone may function as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by interacting with DNA and specific enzymes involved in cancer metabolism. Notably, it has demonstrated effectiveness against various cancer cell lines, positioning it as a candidate for further pharmacological exploration .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against several bacterial strains, suggesting its potential use in treating infections. The mechanism of action may involve disrupting bacterial cell walls or interfering with metabolic pathways .

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis. Its ability to undergo further reactions allows for the formation of various derivatives, which can be utilized in creating more complex structures for pharmaceutical and industrial applications .

Analytical Applications

Hydrazones, including this compound, are widely used as analytical reagents. They are employed in the spectroscopic determination of metal ions and organic compounds in various samples. This includes applications in environmental monitoring and pharmaceutical analysis .

Comparative Analysis with Related Compounds

The following table highlights the structural similarities and differences between this compound and other related compounds within the benzothiazole class:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Benzothiazole | Heterocyclic compound | Antimicrobial | Basic structure without hydrazone functionality |

| Benzothiazole Acylhydrazones | Acylhydrazones | Anticancer | Substituted at various positions for activity |

| 1,3-Benzothiazole-2-thiol | Thiol derivative | Antimicrobial | Contains sulfur functional group |

| This compound | Hydrazone derivative | Anticancer & Antimicrobial | Unique combination enhances biological activity |

Study on Anticancer Properties

A study published in PMC explored the effects of this compound on cancer cells. The results indicated significant inhibition of cell proliferation in vitro, with mechanisms involving DNA intercalation and enzyme inhibition being proposed as potential pathways for its anticancer effects .

Study on Antimicrobial Efficacy

Another research effort analyzed the antimicrobial properties of this compound against various pathogens. The findings revealed that this compound exhibited substantial antibacterial activity, making it a promising candidate for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of Acetone-benzothiazolyl-2-hydrazone involves its interaction with specific molecular targets. For instance, in its role as an antiepileptic agent, the compound is believed to exert its effects through the modulation of voltage-gated sodium channels (VGSCs). This interaction helps stabilize neuronal membranes and prevent excessive neuronal firing, thereby reducing seizure activity.

Vergleich Mit ähnlichen Verbindungen

Benzothiazole: Shares the benzothiazole moiety but lacks the acetone component.

Acetone-hydrazone: Contains the acetone and hydrazone groups but does not include the benzothiazole ring.

Uniqueness: Acetone-benzothiazolyl-2-hydrazone is unique due to the combination of acetone and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.

Biologische Aktivität

Acetone-benzothiazolyl-2-hydrazone (ABTH) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

ABTH is derived from the condensation reaction of acetone with benzothiazole and hydrazine. Its molecular formula is , which includes a benzothiazole moiety that contributes to its unique biological properties. The compound's structure can be represented as follows:

Biological Activities

1. Antiepileptic Activity

ABTH has been investigated for its potential antiepileptic effects. Research indicates that it modulates voltage-gated sodium channels (VGSCs), which are crucial for stabilizing neuronal membranes. This modulation helps prevent excessive neuronal firing, thereby reducing seizure activity.

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showcasing its potential as an antibacterial agent .

3. Antitumor Activity

ABTH has shown promise in cancer research, particularly in inducing apoptosis in cancer cells without affecting normal cells. It was found to inhibit the STAT3 signaling pathway, which is often dysregulated in tumors .

The biological activities of ABTH can be attributed to several mechanisms:

- Voltage-Gated Sodium Channels Modulation : As noted, its antiepileptic properties are linked to the stabilization of neuronal activity through VGSC modulation.

- Inhibition of Tumor Growth : The induction of apoptosis in cancer cells suggests a mechanism involving the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .

- Antimicrobial Mechanism : Molecular docking studies indicate that ABTH interacts with microbial targets, disrupting essential cellular processes, which leads to bacterial cell death .

Comparative Analysis with Similar Compounds

ABTH's unique structure allows it to exhibit distinct biological activities compared to other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Benzothiazole | Limited antibacterial properties | Lacks acetone component |

| Acetone-hydrazone | Moderate antitumor effects | Absence of benzothiazole ring |

| This compound | Broad spectrum: antiepileptic, antimicrobial, antitumor | Combination of acetone and benzothiazole moieties |

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated ABTH against various bacterial strains, revealing significant inhibition zones, particularly against MRSA and E. coli. The minimum inhibitory concentration (MIC) values were determined, indicating potent antibacterial activity .

- Antitumor Research : In vitro studies demonstrated that ABTH induced apoptosis in A549 lung cancer cells through caspase activation, supporting its potential as an anticancer agent .

- Neuropharmacological Assessment : Animal models treated with ABTH showed a marked reduction in seizure frequency compared to control groups, reinforcing its antiepileptic potential.

Future Directions

The ongoing research into ABTH suggests several avenues for future exploration:

- Further Mechanistic Studies : Understanding the detailed mechanisms underlying its biological activities could lead to enhanced therapeutic applications.

- Clinical Trials : Given its promising preclinical results, clinical trials should be initiated to evaluate safety and efficacy in humans.

- Structural Modifications : Synthesis of analogs may yield compounds with improved potency or selectivity for specific biological targets.

Analyse Chemischer Reaktionen

Nucleophilic Addition and Condensation Reactions

ABTH forms via a condensation reaction between acetone and 2-hydrazinobenzothiazole. This process involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of acetone, followed by dehydration . Mechanochemical methods using KOH and heat (30 Hz grinding for 90 min) have been reported for analogous hydrazone syntheses, achieving yields of 70–90% .

Reaction Mechanism :

Coordination Chemistry

ABTH acts as a ligand in metal complexes, leveraging its hydrazone nitrogen and benzothiazole sulfur as donor sites. Studies on similar benzothiazole hydrazones demonstrate strong iron-chelating activity, with dissociation constants () ranging from 1.17 to 11.19 μM (Table 1) .

Table 1: Metal-Binding Activity of Benzothiazole Hydrazones

| Compound | (μM) | Target Metal |

|---|---|---|

| 5a | 9.69 ± 1.8 | Fe(III) |

| 5e | 3.03 ± 0.9 | Fe(III) |

| 5f | 1.17 ± 0.8 | Fe(III) |

These interactions are critical in biological applications, such as disrupting heme metabolism in malaria parasites .

Acylation and Alkylation

ABTH undergoes functionalization at the hydrazone nitrogen. For example:

-

Acetylation with acetic anhydride yields -acetyl derivatives, confirmed by IR peaks at 1705–1655 cm (C=O stretch) and 3207–3159 cm (N–H stretch) .

-

Formylation with formic acid produces formyl hydrazones, which cyclize to triazolo-benzothiazoles under heat .

Wolff-Kishner Reduction

ABTH can be reduced to the corresponding alkane under strongly basic conditions (e.g., KOH in ethylene glycol at 200°C). This reaction eliminates nitrogen gas and water, converting the hydrazone to a methylene group :

Polymerization and Crosslinking

In materials science, ABTH participates in synthesizing thermally stable polymers. Its hydrazone group enables crosslinking via Schiff base formation, enhancing mechanical properties in coatings .

Biological Activity and Reactivity

ABTH derivatives show antimicrobial and anticancer activity, attributed to their ability to inhibit enzymes like Akt (Table 2) .

Table 2: Biological Activity of ABTH Analogues

| Compound | IC (μM) | Target |

|---|---|---|

| 3e | 8.2 | Cancer cell lines |

| 5d | 5.58 | Heme binding |

Eigenschaften

IUPAC Name |

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHQLYDPJQZYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970837 | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-26-5, 5549-54-2 | |

| Record name | 6277-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.